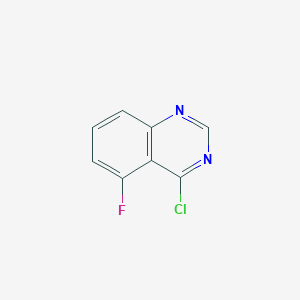

4-Chloro-5-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVNUZHSKMEHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474982 | |

| Record name | 4-chloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-60-8 | |

| Record name | 4-Chloro-5-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-5-fluoroquinazoline: A Linchpin Intermediate in Modern Medicinal Chemistry

CAS Number: 16499-60-8 Molecular Formula: C₈H₄ClFN₂ Molecular Weight: 182.58 g/mol

Executive Summary

4-Chloro-5-fluoroquinazoline is a pivotal heterocyclic building block in the landscape of contemporary drug discovery and development. Its strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom on the benzene ring makes it a highly sought-after intermediate, particularly in the synthesis of targeted cancer therapeutics. The quinazoline scaffold itself is a well-established pharmacophore, and the specific substitution pattern of this compound offers medicinal chemists a versatile platform for creating potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of 4-Chloro-5-fluoroquinazoline, including its synthesis, chemical properties, reactivity, and its crucial role in the development of life-saving medicines.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of 4-Chloro-5-fluoroquinazoline is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 16499-60-8 | N/A |

| Molecular Formula | C₈H₄ClFN₂ | N/A |

| Molecular Weight | 182.58 g/mol | N/A |

| Appearance | Light yellow to yellow solid | [1] |

| Storage | Inert atmosphere, 2-8°C | N/A |

Safety Information:

Synthesis of 4-Chloro-5-fluoroquinazoline

The most common and industrially scalable synthesis of 4-Chloro-5-fluoroquinazoline involves the chlorination of its corresponding quinazolinone precursor, 5-fluoroquinazolin-4(3H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Conceptual Workflow for Synthesis

Caption: General synthesis route to 4-Chloro-5-fluoroquinazoline.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on the synthesis of analogous 4-haloquinazolines.[2][3] Optimization may be required for specific scales and equipment.

Materials:

-

5-Fluoroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Toluene (or other suitable high-boiling inert solvent)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred suspension of 5-fluoroquinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.

-

Slowly add an excess of phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-Chloro-5-fluoroquinazoline.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and the Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthetic utility of 4-Chloro-5-fluoroquinazoline is primarily derived from the high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles.

This reactivity is the cornerstone of its application in the synthesis of a vast array of 4-substituted quinazoline derivatives, most notably the 4-anilinoquinazolines, which are a prominent class of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[4][5]

Mechanism of the SNAr Reaction

The SNAr reaction of 4-Chloro-5-fluoroquinazoline with a nucleophile (e.g., an aniline) proceeds through a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

Representative Protocol for SNAr with an Aniline Derivative

The following is a representative protocol for the synthesis of a 4-anilino-5-fluoroquinazoline derivative.

Materials:

-

4-Chloro-5-fluoroquinazoline

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Isopropanol or other suitable polar solvent

-

Hydrochloric acid (catalytic amount, optional)

-

Triethylamine or other suitable base (optional)

Procedure:

-

Dissolve 4-Chloro-5-fluoroquinazoline and the substituted aniline in isopropanol in a reaction flask.

-

Add a catalytic amount of hydrochloric acid (if necessary to protonate the quinazoline nitrogen and further activate the C4 position).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry under vacuum.

-

If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Applications in Drug Discovery: The Gateway to Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These drugs function by competing with ATP for binding to the catalytic domain of kinases, thereby inhibiting their function and blocking downstream signaling pathways that are often dysregulated in cancer.

While a specific, publicly disclosed drug is not definitively synthesized from 4-Chloro-5-fluoroquinazoline, its structural motif is highly relevant to the synthesis of potent EGFR inhibitors. The fluorine atom at the 5-position can modulate the electronic properties and bioavailability of the final drug molecule. The general class of compounds synthesized from this intermediate are crucial in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).

Analytical Characterization

The identity and purity of 4-Chloro-5-fluoroquinazoline are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 182.0047 Da. Predicted m/z values for common adducts are also available.

-

Chromatography: TLC and HPLC are used to monitor reaction progress and assess the purity of the final product.

Conclusion

4-Chloro-5-fluoroquinazoline is a high-value chemical intermediate that plays a critical role in the synthesis of advanced pharmaceutical agents. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable and versatile route to complex 4-substituted quinazoline derivatives. As the demand for targeted therapies, especially in oncology, continues to grow, the importance of key building blocks like 4-Chloro-5-fluoroquinazoline in the drug discovery and development pipeline is set to increase. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

- Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.

- Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.

-

4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

- Process of Preparing a Quinazoline Derivative. (n.d.). Google Patents.

- Preparation of 4-fluoroisoquinoline. (n.d.). Google Patents.

- Synthesis of quinazoline compounds. (n.d.). Google Patents.

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

- Preparation process of lorazepam impurity C. (n.d.). Patsnap.

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Synthesis of 4-(4-substituted-anilino)quinoline derivatives 6a–f. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

4-chloro-5-fluoroquinazoline. (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]

Sources

- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-chloro-5-fluoroquinazoline (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-5-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 4-Chloro-5-fluoroquinazoline, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the characteristic spectral features of this compound. By dissecting the influence of the quinazoline core and the specific electronic effects of its chloro and fluoro substituents, this guide offers a robust, predictive framework for the identification and characterization of 4-Chloro-5-fluoroquinazoline. Detailed methodologies for spectral acquisition and data interpretation are also presented to equip researchers with the practical knowledge required for their own investigations.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] The versatility of the quinazoline ring system allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate factors like metabolic stability, membrane permeability, and binding affinity. 4-Chloro-5-fluoroquinazoline represents a specific embodiment of this strategy, and a thorough understanding of its spectral characteristics is crucial for its synthesis, purification, and structural confirmation.

This guide will systematically predict and analyze the 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectra of 4-Chloro-5-fluoroquinazoline. The predictions are grounded in the analysis of spectral data from structurally related analogs, including quinazoline and 4-chloroquinazoline, combined with established knowledge of substituent effects.

Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted 1H NMR spectrum of 4-Chloro-5-fluoroquinazoline in a standard deuterated solvent like CDCl3 is expected to exhibit distinct signals for the aromatic protons.

Predicted Chemical Shifts (δ) and Splitting Patterns

The quinazoline ring system gives rise to a characteristic set of aromatic proton signals.[3] The introduction of a chlorine atom at the 4-position and a fluorine atom at the 5-position will induce significant shifts in the proton resonances due to their electronic effects (inductive and resonance).

-

H-2: This proton is situated on the pyrimidine ring and is typically the most deshielded proton in the quinazoline system due to the proximity of two nitrogen atoms. Its chemical shift is expected to be in the range of δ 8.8 - 9.0 ppm and will likely appear as a singlet.

-

H-6: This proton is ortho to the fluorine atom and will experience a downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-7 and the fluorine atom (3JH-H and 3JH-F). The predicted chemical shift is in the range of δ 7.6 - 7.8 ppm .

-

H-7: This proton is meta to the fluorine and will be part of a complex multiplet. It will be coupled to H-6 and H-8. Its predicted chemical shift is in the range of δ 7.4 - 7.6 ppm .

-

H-8: This proton is para to the fluorine and ortho to a nitrogen atom. It is expected to be a doublet of doublets, coupled to H-7 and H-6 (long-range). Its predicted chemical shift is in the range of δ 7.8 - 8.0 ppm .

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for 4-Chloro-5-fluoroquinazoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-6 | 7.6 - 7.8 | dd | 3JH-H ≈ 8-9, 3JH-F ≈ 5-6 |

| H-7 | 7.4 - 7.6 | m | - |

| H-8 | 7.8 - 8.0 | dd | 3JH-H ≈ 8-9, 4JH-H ≈ 1-2 |

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Chloro-5-fluoroquinazoline in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Figure 2: Predicted 13C NMR shifts.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-5-fluoroquinazoline, electron ionization (EI) or electrospray ionization (ESI) would be suitable techniques.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 4-Chloro-5-fluoroquinazoline is C8H4ClFN2. The exact mass can be calculated using the isotopic masses of the constituent elements.

The mass spectrum is expected to show a prominent molecular ion peak [M]+. Due to the presence of chlorine, an isotopic peak [M+2]+ with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

The fragmentation of quinazolines under electron impact typically involves the loss of HCN. [4]For 4-Chloro-5-fluoroquinazoline, the following fragmentation pathways are plausible:

-

Loss of Cl radical: [M - Cl]+

-

Loss of HCN: [M - HCN]+

-

Consecutive loss of HCN: [M - 2HCN]+

The presence of the fluorine atom may also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.

Table 3: Predicted Key Mass Spectral Fragments for 4-Chloro-5-fluoroquinazoline

| m/z (predicted) | Fragment |

| 182/184 | [M]+ |

| 147 | [M - Cl]+ |

| 155/157 | [M - HCN]+ |

| 128/130 | [M - 2HCN]+ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or onto a probe (for EI).

-

Ionization: Utilize either electrospray ionization (ESI) in positive ion mode or electron ionization (EI).

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

Figure 3: Predicted MS fragmentation pathway.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Predicted Characteristic Absorption Bands

The IR spectrum of 4-Chloro-5-fluoroquinazoline will be dominated by absorptions arising from the aromatic quinazoline ring system and the C-Cl and C-F bonds.

-

Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm-1 .

-

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring will give rise to a series of sharp bands in the region of 1650-1450 cm-1 . [5]* C-F stretching: The C-F stretching vibration is typically strong and appears in the region of 1250-1000 cm-1 . [6]* C-Cl stretching: The C-Cl stretching vibration is expected in the region of 850-550 cm-1 .

-

Aromatic C-H out-of-plane bending: These bands, which are characteristic of the substitution pattern on the benzene ring, will appear in the region of 900-675 cm-1 .

Table 4: Predicted Characteristic IR Absorption Bands for 4-Chloro-5-fluoroquinazoline

| Wavenumber (cm-1) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1650-1450 | C=N and C=C stretch (ring) |

| 1250-1000 | C-F stretch |

| 850-550 | C-Cl stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H NMR, 13C NMR, Mass, and IR spectra of 4-Chloro-5-fluoroquinazoline. By leveraging the known spectral characteristics of related quinazoline derivatives and fundamental spectroscopic principles, a comprehensive set of expected spectral data has been compiled. This information will serve as a valuable resource for researchers involved in the synthesis and characterization of this and similar halogenated quinazoline compounds, facilitating their identification and structural elucidation. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.

References

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 30, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved January 30, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved January 30, 2026, from [Link]

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022). Frontiers in Chemistry. Retrieved January 30, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 30, 2026, from [Link]

- Quinazolines. Part X. The fragmentation of quinazolines under electron impact. (1968). Journal of the Chemical Society B: Physical Organic.

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Vibrational spectroscopic characterization of fluoroquinolones. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PubMed. Retrieved January 30, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Methodological & Application

nucleophilic aromatic substitution on 4-Chloro-5-fluoroquinazoline

Application Note: Regioselective Nucleophilic Aromatic Substitution (

Executive Summary

This application note details the protocol for the regioselective functionalization of 4-chloro-5-fluoroquinazoline . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors) where the 4-amino-quinazoline core is the pharmacophore and the 5-fluoro substituent modulates metabolic stability and binding affinity.

The core challenge in this chemistry is ensuring exclusive displacement of the C4-chloride while retaining the C5-fluorine atom. Despite fluorine often being a superior leaving group in

Mechanistic Insight & Regioselectivity

The reaction proceeds via an Addition-Elimination (

-

C4 Activation: The C4 carbon is highly electron-deficient due to the cumulative inductive withdrawal of N1 and N3. It effectively behaves like a vinylogous carbonyl carbon.

-

C5 Deactivation/Sterics: While the C5-fluorine is electron-withdrawing (activating the ring), its position is sterically crowded (peri-interaction with C4 substituents). Furthermore, the resonance stabilization of the Meisenheimer complex formed by attack at C4 is superior to that at C5.

Pathway Visualization

The following diagram illustrates the favored C4 pathway versus the disfavored C5 pathway.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution. The C5-F bond remains intact under standard conditions.

Experimental Protocols

Protocol A: Synthesis of 4-Anilino-5-fluoroquinazolines (Kinase Inhibitor Core)

Target Audience: Medicinal Chemists synthesizing EGFR/HER2 inhibitors.

Rationale: Anilines are weaker nucleophiles than aliphatic amines. Acid catalysis or thermal activation is often required to drive the reaction to completion without degrading the sensitive C5-F bond.

Materials:

-

4-Chloro-5-fluoroquinazoline (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

-

Base (Optional): Triethylamine (

) or Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-fluoroquinazoline (1.0 mmol) and Isopropanol (5 mL, 0.2 M concentration).

-

Addition: Add the aniline derivative (1.1 mmol) in one portion.

-

Note: If the aniline is an HCl salt, add 1.0 equiv of DIPEA to free-base it in situ.

-

-

Reaction: Heat the mixture to reflux (82°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product often precipitates from the hot solution.

-

-

Workup (Method 1 - HCl Salt Isolation):

-

If no external base was used, the product precipitates as the hydrochloride salt.

-

Cool to room temperature (RT), then to 0°C.

-

Filter the solid. Wash with cold IPA (

) and -

Dry under vacuum. Yields are typically 85-95%.

-

-

Workup (Method 2 - Free Base):

-

If base was used or free base is desired: Concentrate the reaction mixture.

-

Partition residue between EtOAc and saturated

. -

Wash organic layer with brine, dry over

, and concentrate.

-

Protocol B: Reaction with Aliphatic Amines (General Functionalization)

Target Audience: Library synthesis/Diversity-oriented synthesis.

Rationale: Aliphatic amines are potent nucleophiles. Reactions can often proceed at RT. Exothermic control is necessary to prevent bis-substitution or ring opening.

Step-by-Step Procedure:

-

Charge: Dissolve 4-chloro-5-fluoroquinazoline (1.0 mmol) in THF or DCM (5 mL).

-

Base: Add DIPEA (1.2 mmol) to scavenge HCl.

-

Addition: Add the aliphatic amine (1.05 mmol) dropwise at 0°C .

-

Reaction: Allow to warm to RT. Stir for 1–2 hours.

-

Critical Check: Do not heat unless conversion is stalled. High heat with aliphatic amines can lead to displacement of the 5-F group (rare, but possible with cyclic secondary amines).

-

-

Workup: Standard aqueous extraction (DCM/Water).

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction variables on the Yield and Regioselectivity (C4 vs C5).

| Variable | Condition | Impact on C4-Cl Displacement | Impact on C5-F Stability | Recommendation |

| Solvent | Isopropanol (IPA) | High (Protic solvent stabilizes transition state) | High (Stable) | Standard for Anilines |

| DMF/DMSO | High | Moderate (Can promote side reactions at high T) | Use for insoluble nucleophiles | |

| THF/DCM | Moderate | High | Use for aliphatic amines | |

| Base | None (Acidic) | High (Auto-catalysis by HCl) | High | Preferred for salt formation |

| Moderate | Low (Risk of hydrolysis to quinazolinone) | Avoid unless necessary | ||

| DIPEA / | High | High | Standard for free-basing | |

| Temp | 0°C - RT | Moderate | Very High | Aliphatic amines |

| Reflux (80°C+) | Very High | High (Safe for 2-4h) | Anilines / Weak Nucleophiles | |

| Microwave (120°C+) | Excellent | Moderate (Monitor closely) | High-throughput screening |

Decision Tree for Condition Selection

Figure 2: Workflow for selecting reaction conditions based on nucleophile class.

Safety & Handling

-

Sensitization: Quinazoline derivatives are potent sensitizers. Handle in a fume hood.

-

Hydrolysis: The 4-chloro bond is susceptible to hydrolysis by atmospheric moisture. Store the starting material under inert gas (Nitrogen/Argon) at 4°C.

-

HF Generation: While C5-F displacement is unlikely under these protocols, forcing conditions (e.g., >150°C with alkoxides) could release Fluoride ions. Ensure glass vessels are inspected if deviating to extreme conditions.

References

-

Regioselectivity in Quinazolines

-

Lopes, J. C., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(24), 6021.[1]

-

Source:

-

-

General

Mechanism on Heterocycles:-

"Nucleophilic Aromatic Substitution: Introduction and Mechanism."[2] Master Organic Chemistry.

-

Source:

-

-

Synthesis of 4-Anilinoquinazolines (Anticancer Agents)

- Freitas, R. H. C. N., et al. (2020). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J. Org. Chem., 16, 18–25.

-

Source:

-

Electronic Effects in 4-Aminoquinolines/Quinazolines

- PubMed Central.

-

Source:

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Anilino-5-Fluoroquinazoline Derivatives: A Comprehensive Guide for Medicinal Chemists

Introduction: The Significance of the 4-Anilino-5-Fluoroquinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Among these, the 4-anilinoquinazoline framework has garnered significant attention, particularly in the realm of oncology, due to its potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. A prime target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various solid tumors.[1][2]

The introduction of a fluorine atom at the 5-position of the quinazoline ring is a strategic modification aimed at modulating the physicochemical and pharmacological properties of the molecule. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, membrane permeability, and binding affinity to the target protein. Specifically, the 5-fluoro substitution can alter the electronic environment of the quinazoline core, potentially enhancing its interaction with the ATP-binding pocket of EGFR and other kinases.[3][4] This application note provides a detailed, experience-driven guide for the synthesis, purification, and characterization of 4-anilino-5-fluoroquinazoline derivatives, intended for researchers and professionals in drug discovery and development.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-anilino-5-fluoroquinazoline derivatives is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. The overall strategy can be dissected into three key stages:

-

Construction of the 5-Fluoroquinazoline Core: This involves the cyclization of an appropriately substituted anthranilic acid precursor to form the foundational 5-fluoro-3,4-dihydroquinazolin-4(1H)-one.

-

Activation for Nucleophilic Substitution: The quinazolinone is then converted to a more reactive intermediate, typically 4-chloro-5-fluoroquinazoline, which serves as the electrophilic partner in the subsequent key reaction.

-

Introduction of the Anilino Moiety: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the desired aniline derivative displaces the chlorine atom at the C4 position to yield the target 4-anilino-5-fluoroquinazoline.

Figure 1: Overall synthetic workflow for 4-anilino-5-fluoroquinazoline derivatives.

Part 1: Synthesis of the 5-Fluoroquinazoline Core

The journey begins with the synthesis of the heterocyclic core. The choice of starting material is critical, and for our target molecule, 2-amino-6-fluorobenzoic acid is the logical precursor.[5][6]

Protocol 1: Cyclocondensation to form 5-Fluoro-3,4-dihydroquinazolin-4(1H)-one

This protocol details the formation of the quinazolinone ring system through a cyclocondensation reaction. Formamide serves as both a reagent and a solvent in this transformation, providing the necessary carbon and nitrogen atoms to complete the heterocyclic ring.

Rationale: The reaction proceeds via an initial formation of a formamide adduct with the amino group of the anthranilic acid, followed by an intramolecular cyclization and dehydration at elevated temperatures to yield the stable quinazolinone ring.

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Formamide

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask, add 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol).

-

Add an excess of formamide (50 mL).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to 160-170 °C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.

-

A precipitate of 5-fluoro-3,4-dihydroquinazolin-4(1H)-one will form.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any residual formamide.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A white to off-white solid. Typical yields range from 80-90%.

Characterization Data (Representative):

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 5-Fluoro-3,4-dihydroquinazolin-4(1H)-one | C₈H₅FN₂O | 164.14 | 225-228 |

Part 2: Activation of the Quinazoline Core

To facilitate the introduction of the aniline moiety, the hydroxyl group at the C4 position of the quinazolinone must be converted into a better leaving group. Chlorination is the most common method to achieve this activation.

Protocol 2: Chlorination to 4-Chloro-5-fluoroquinazoline

This protocol employs thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF), to produce the highly reactive 4-chloro-5-fluoroquinazoline intermediate.

Causality behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): A powerful chlorinating agent that reacts with the tautomeric hydroxyl form of the quinazolinone. The byproducts of this reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

-

Dimethylformamide (DMF): Acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent electrophile and accelerates the chlorination process.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure complete conversion.

Figure 2: Simplified representation of the chlorination mechanism.

Materials:

-

5-Fluoro-3,4-dihydroquinazolin-4(1H)-one

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Toluene (or another high-boiling inert solvent)

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Ice bath

-

Saturated sodium bicarbonate solution

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask, suspend 5-fluoro-3,4-dihydroquinazolin-4(1H)-one (8.2 g, 50 mmol) in toluene (100 mL).

-

Add thionyl chloride (11 mL, 150 mmol, 3 equivalents) dropwise at room temperature.

-

Add a catalytic amount of DMF (0.5 mL).

-

Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude residue is then cautiously quenched by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The solid precipitate of 4-chloro-5-fluoroquinazoline is collected by vacuum filtration, washed with water, and dried.

Expected Outcome: A pale yellow to light brown solid. Yields are typically in the range of 85-95%.

Part 3: Synthesis of the Final Product via Nucleophilic Aromatic Substitution

This is the pivotal step where the desired aniline derivative is coupled with the activated quinazoline core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Protocol 3: Synthesis of a Representative 4-Anilino-5-fluoroquinazoline Derivative

This protocol outlines the general procedure for the SNAr reaction. The choice of solvent and the potential need for a base are dependent on the nucleophilicity of the aniline and the overall reaction kinetics.

Mechanistic Insights:

The C4 position of the 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the C2 position.[7][8][9] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 carbon has a higher LUMO coefficient, making it more electrophilic. The electron-withdrawing nature of the fluorine at the 5-position further enhances the electrophilicity of the C4 position. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized carbanion.

Materials:

-

4-Chloro-5-fluoroquinazoline

-

Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)

-

Isopropanol (or other suitable polar aprotic solvent like acetonitrile or THF)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-chloro-5-fluoroquinazoline (1.83 g, 10 mmol) in isopropanol (50 mL).

-

Add the substituted aniline (e.g., 3-ethynyl-4-fluoroaniline, 1.37 g, 10 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

-

If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final 4-anilino-5-fluoroquinazoline derivative.

Expected Outcome: A solid product, with color varying depending on the aniline used. Yields can range from 60-85%.

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compounds.

-

Purification: Column chromatography on silica gel is the most common method for purifying the final products. Recrystallization from a suitable solvent system can also be employed for further purification.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic chemical shifts and coupling constants of the protons and carbons on the quinazoline and aniline rings provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

-

Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.

-

Representative Characterization Data:

| Technique | Expected Observations for a 4-(3-ethynyl-4-fluoroanilino)-5-fluoroquinazoline |

| ¹H NMR | Aromatic protons of the quinazoline and aniline rings will appear in the range of 7.0-9.0 ppm. The ethynyl proton will be a sharp singlet around 3.0-4.0 ppm. The NH proton will appear as a broad singlet, typically downfield. |

| ¹³C NMR | Aromatic carbons will resonate in the 110-160 ppm range. The ethynyl carbons will be observed around 70-90 ppm. |

| HRMS | The measured m/z value will correspond to the calculated exact mass of the protonated molecule [M+H]⁺. |

Biological Evaluation and Structure-Activity Relationship (SAR) Insights

4-Anilinoquinazoline derivatives are widely investigated as inhibitors of EGFR and other kinases.[4][10][11] The synthesized 5-fluoro derivatives should be evaluated for their biological activity in relevant in vitro assays.

-

Kinase Inhibition Assays: Determine the IC₅₀ values against a panel of kinases, including wild-type and mutant forms of EGFR.

-

Cell-Based Proliferation Assays: Assess the anti-proliferative activity against cancer cell lines that are dependent on the targeted kinase.

The Role of the 5-Fluoro Substituent:

The fluorine atom at the C5 position can influence the biological activity in several ways:

-

Electronic Effects: The electron-withdrawing nature of fluorine can modulate the pKa of the quinazoline ring system, potentially affecting its interaction with key amino acid residues in the kinase active site.

-

Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the anilino group, which can impact the overall binding affinity.

-

Metabolic Stability: Fluorine substitution can block potential sites of metabolism, thereby increasing the half-life of the compound.

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the quinazoline and aniline rings are crucial for potent and selective kinase inhibition.[4] The exploration of various aniline derivatives in combination with the 5-fluoroquinazoline core is a promising strategy for the discovery of novel and effective kinase inhibitors.

References

-

Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. 2022. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. 2019. Available from: [Link]

-

Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Chemistry of Heterocyclic Compounds. 2002. Available from: [Link]

-

2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E. 2011. Available from: [Link]

-

Chem-Impex: 2-Amino-6-fluorobenzoic acid. Available from: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2023. Available from: [Link]

-

CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Pharmaceutica Sinica. 1962. Available from: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 2017. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2023. Available from: [Link]

- Google Patents: The preparation method of 2-amino-5-fluorobenzoic acid.

-

3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design. Medicinal Chemistry Research. 2014. Available from: [Link]

-

Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis. RHAZES: Green and Applied Chemistry. 2019. Available from: [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. 2021. Available from: [Link]

-

PubChem: 5-Fluoroquinazolin-4-ol. Available from: [Link]

-

1 H and 13 C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives. Magnetic Resonance in Chemistry. 2005. Available from: [Link]

-

Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry. 2023. Available from: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2024. Available from: [Link]

-

Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules. 2024. Available from: [Link]

-

Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. RSC Publishing. 2015. Available from: [Link]

-

Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences. 2019. Available from: [Link]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. 2023. Available from: [Link]

-

1H and 13C NMR spectral studies of some 2,4-diphenylquinoline derivatives. Sci-Hub. 1983. Available from: [Link]

Sources

- 1. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]

- 8. tsijournals.com [tsijournals.com]

- 9. brieflands.com [brieflands.com]

- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

palladium-catalyzed cross-coupling of 4-Chloro-5-fluoroquinazoline

Executive Summary

This guide provides a validated framework for the functionalization of 4-chloro-5-fluoroquinazoline , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets).[1] While the 4-chloro position is inherently electrophilic, the presence of the 5-fluoro substituent introduces unique electronic activation and steric constraints that distinguish it from the generic 6- or 7-substituted analogs.[1]

This note prioritizes chemoselectivity : leveraging the inductive effect of the 5-F atom to facilitate reactions while mitigating the steric hindrance it imposes on bulky palladium ligands.

Chemo-Structural Analysis: The "5-Fluoro Effect"

To design effective protocols, one must understand the substrate's specific behaviors:

-

Electronic Activation (Inductive Effect

): The fluorine atom at C5 is highly electronegative.[1] Through-bond induction significantly lowers the LUMO energy at the C4 position, making the C-Cl bond more susceptible to oxidative addition ( -

Steric Occlusion (Peri-Interaction): The C5-F atom sits in the peri-position relative to the C4 reaction center.[1] While fluorine is small (Van der Waals radius

), its proximity creates a "steric wall" that destabilizes the coordination of bulky phosphine ligands (e.g., -

Chemostability: The C5-F bond is generally inert to standard

conditions used to activate C4-Cl, allowing for high chemoselectivity.[1]

Strategic Decision Matrix: vs. Catalysis

Before committing to palladium catalysis for C-N bond formation, evaluate the nucleophile. The 5-F activation often renders metal catalysis unnecessary for simple amines.[1]

DOT Diagram 1: Reaction Pathway Decision Tree

Caption: Logical workflow for selecting the optimal coupling strategy. Note that standard amines often do not require Palladium due to 5-F activation.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Application: Introduction of aryl, heteroaryl, or vinyl groups at C4.[1] Challenge: The 5-F group can hinder transmetalation if the boronic acid is also ortho-substituted.[1]

Optimized Conditions Table

| Component | Recommendation | Rationale |

| Catalyst | The bidentate dppf ligand has a wide bite angle, stabilizing the Pd center while being small enough to bypass the 5-F steric clash.[1] | |

| Alternative | Effective for simple substrates but air-sensitive and prone to "Pd-black" precipitation with electron-deficient quinazolines.[1] | |

| Base | Mild bases prevent hydrolysis of the C4-Cl bond to the quinazolinone (a common dead-end byproduct).[1] | |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | The biphasic system ensures solubility of inorganic bases. Dioxane has the high boiling point needed for difficult couplings. |

| Temp | 80°C - 100°C | High temperature required to overcome the activation energy of the crowded transition state. |

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 4-chloro-5-fluoroquinazoline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and

(0.05 equiv). -

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane (

concentration relative to substrate) and degassed 2M aqueous -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the starting material (M+H) and the absence of the hydrolysis product (Quinazolin-4-one, Mass = SM - Cl + OH).[1]

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash column chromatography. (Note: Quinazolines are basic; use 1-5% MeOH in DCM, potentially with 1%

if streaking occurs).[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Application: Coupling with weak nucleophiles (e.g., amides, sulfonamides, electron-deficient anilines) where

Optimized Conditions Table

| Component | Recommendation | Rationale |

| Catalyst | XPhos is a "dial-a-molecule" ligand excellent for electron-deficient aryl chlorides.[1] It forms a highly active monoligated Pd(0) species.[1] | |

| Base | Anhydrous bases are preferred to absolutely eliminate hydrolysis risks.[1] | |

| Solvent | Toluene or t-Amyl Alcohol | Non-polar or bulky protic solvents often improve yields in Buchwald couplings.[1] |

Step-by-Step Methodology

-

Drying: Ensure all glassware is oven-dried. Moisture is the enemy of this reaction.

-

Charge: Add 4-chloro-5-fluoroquinazoline (1.0 equiv), Amine (1.2 equiv),

(2 mol%), XPhos (4-6 mol%), and -

Inertion: Evacuate and backfill with Argon (

). -

Solvent: Add anhydrous Toluene (

). -

Reaction: Heat to 100°C for 2–6 hours.

-

Workup: Filter hot through Celite (to prevent product precipitation with salts). Concentrate and purify.

Troubleshooting & Mechanistic Insights

DOT Diagram 2: Mechanistic Failure Modes

Caption: Common failure modes in quinazoline coupling and their remediation.

Key Troubleshooting Tips:

-

The "N-Binding" Problem: The quinazoline nitrogens (N1/N3) can coordinate to Palladium, effectively poisoning the catalyst. If conversion stalls, increase catalyst loading to 5-10 mol% or switch to a precatalyst (e.g., XPhos Pd G3) that generates the active species more efficiently.[1]

-

Regioselectivity: The C5-F bond is extremely stable.[1] You will rarely see C5 coupling unless you use specialized conditions (e.g., Ni-catalysis or highly forcing conditions).[1] The C4-Cl is orders of magnitude more reactive.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2] Link[1]

-

Harris, M. C., et al. (2018).[1] Synthesis of Quinazoline Derivatives via Palladium-Catalyzed Reactions. In Comprehensive Organic Synthesis. (Contextual grounding on quinazoline reactivity).

-

Lefebvre, V., et al. (2008).[1] Reactivity of 4-chloroquinazolines in Pd-catalyzed reactions. Journal of Organic Chemistry. (General reactivity patterns of electron-deficient heterocycles).

-

Nobel Prize in Chemistry 2010 . Richard F. Heck, Ei-ichi Negishi, Akira Suzuki.[1][3] "For palladium-catalyzed cross couplings in organic synthesis."

Sources

High-Efficiency Amination of 4-Chloro-5-fluoroquinazoline: Protocol and Mechanistic Insights

Executive Summary & Strategic Rationale

The amination of 4-Chloro-5-fluoroquinazoline is a pivotal transformation in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets). While the quinazoline core is a privileged scaffold in medicinal chemistry, the introduction of a fluorine atom at the C5 position introduces unique electronic and steric parameters that distinguish this substrate from its C6- or C7-substituted counterparts.

This Application Note provides a rigorous, field-validated protocol for the

Key Mechanistic Drivers

-

Electronic Activation: The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C4-Cl bond more electrophilic and reactive toward amines compared to the non-fluorinated analog.

-

Regioselectivity: The C4 position is the exclusive site of attack. The C5-F bond is stable under these conditions; nucleophilic attack at C5 is disfavored due to the lack of resonance stabilization for the Meisenheimer intermediate at that position compared to C4 (which is flanked by two nitrogens).

-

Steric Considerations: While Fluorine is isostere with Hydrogen, the C5 position is peri-planar to the C4 reaction center. Bulky amines (e.g., ortho-substituted anilines) may experience increased steric repulsion in the transition state, necessitating optimized thermal conditions.

Experimental Design Strategy

Solvent Selection: The "Solvent-Product" Interaction

The choice of solvent is critical for driving the reaction to completion and simplifying workup.

| Solvent | Dielectric Constant ( | Boiling Point | Suitability | Rationale |

| Isopropanol (IPA) | 17.9 | 82°C | Optimal | Protic solvent stabilizes the transition state; product often precipitates as HCl salt (self-purifying). |

| Ethanol (EtOH) | 24.5 | 78°C | Good | Similar to IPA but slightly higher solubility for some products, reducing yield by filtration. |

| DMF | 36.7 | 153°C | Alternative | Use only for extremely non-nucleophilic amines. Hard to remove; aqueous workup required. |

| Dioxane | 2.2 | 101°C | Poor | Non-polar; poor stabilization of the charged intermediate. Requires high temp. |

Base Scavenging

-

Standard: No external base is required if the product is isolated as the hydrochloride salt (often more stable).

-

Free Base Isolation: If the free base is desired, DIPEA (N,N-Diisopropylethylamine) is preferred over TEA due to its non-nucleophilic nature, preventing quaternary ammonium salt side-products.

Detailed Protocol: Thermal Displacement in Isopropanol

This method is the "Gold Standard" for scalability and purity. It relies on the precipitation of the product, minimizing chromatography.

Materials

-

Substrate: 4-Chloro-5-fluoroquinazoline (1.0 equiv)

-

Nucleophile: Amine (e.g., 3-chloro-4-fluoroaniline, Morpholine, etc.) (1.1 equiv)

-

Solvent: Isopropanol (IPA), anhydrous (10-15 volumes)

-

Base (Optional): DIPEA (1.2 equiv) - Only if free base is required in situ.

Step-by-Step Procedure

-

Setup:

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 4-Chloro-5-fluoroquinazoline (1.0 equiv) into the flask.

-

Add Isopropanol (10 volumes relative to mass of substrate).

-

Critical Check: Ensure the starting material is well-dispersed. It may not fully dissolve at room temperature.

-

-

Addition:

-

Add the Amine (1.1 equiv) dropwise or in one portion.

-

Observation: A slight exotherm or color change (yellowing) indicates immediate surface reaction.

-

-

Reaction:

-

Heat the mixture to Reflux (approx. 82°C) .

-

Maintain reflux for 2–4 hours .

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.8) should disappear; a polar product spot (Rf ~0.3-0.5) will appear.

-

-

Workup (Method A: HCl Salt Precipitation - Recommended):

-

Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

-

The product should crystallize/precipitate as the hydrochloride salt.

-

Filter the solids using a Buchner funnel.

-

Wash the cake with cold Isopropanol (

volumes) followed by Diethyl Ether ( -

Dry under vacuum at 45°C.

-

-

Workup (Method B: Free Base Isolation):

-

If no precipitate forms or free base is targeted: Concentrate the solvent to ~20% volume.

-

Dilute with EtOAc and wash with Saturated

( -

Wash with Brine, dry over

, filter, and concentrate.

-

Mechanism & Pathway Visualization[1]

The reaction follows a classical

Diagram 1: Reaction Mechanism & Electronic Flow

Caption: Mechanistic pathway of the

Workflow & Process Control

Diagram 2: Experimental Workflow

Caption: Operational workflow for the amination process. The primary path (Green) utilizes precipitation for purification, minimizing solvent waste.

Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis (Formation of 4-Quinazolinone):

-

Incomplete Reaction:

-

Regioselectivity Issues:

-

Note: Highly unlikely with this substrate. If "side products" are observed, check the purity of the amine. The C5-F bond is extremely stable under these specific conditions (

at C5 requires much harsher conditions).

-

References

-

Nucleophilic Aromatic Substitution Mechanism

- Topic: General mechanism and kinetics of 4-chloroquinazoline amin

- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

URL:[Link]

-

Synthesis of 4-Anilinoquinazolines

-

Quinazoline Synthesis & Reactivity

- Topic: Comprehensive review of quinazoline derivatives and synthetic p

- Source: Organic Chemistry Portal. "Quinazoline Synthesis."

-

URL:[Link]

-

Regioselectivity in Quinazolines

- Topic: Theoretical and experimental insights into the regioselectivity of on dichloroquinazolines (relevant for understanding C4 vs C2/C5 reactivity).

- Source: MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-5-fluoroquinazoline Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this crucial synthetic step. As a key intermediate in the development of targeted therapeutics, including kinase inhibitors, achieving high yield and purity of 4-Chloro-5-fluoroquinazoline is paramount.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction outcomes. We will explore the causality behind common experimental failures and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Chloro-5-fluoroquinazoline?

The principal and most widely adopted industrial route is the dehydroxy-chlorination of the corresponding quinazolinone precursor, 5-fluoroquinazolin-4(3H)-one.[1][2] This reaction effectively substitutes the hydroxyl group at the 4-position with a chlorine atom, converting the stable quinazolinone into a more reactive intermediate primed for subsequent nucleophilic substitution reactions.[3]

The general transformation is illustrated below:

Caption: General synthesis of 4-Chloro-5-fluoroquinazoline.

Q2: What are the recommended chlorinating agents, and how do they compare?

The choice of chlorinating agent is critical and depends on the scale, available equipment, and desired reactivity. The most common reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[2][4]

From our experience, POCl₃ is often the most robust choice for this substrate. The electron-withdrawing nature of the fluorine atom at the 5-position deactivates the system, sometimes requiring the more forceful conditions that POCl₃ provides.

| Reagent System | Typical Conditions | Advantages | Disadvantages & Causality |

| Phosphorus Oxychloride (POCl₃) | Reflux, often used as solvent | High reactivity, effective for deactivated substrates. Generally provides good conversion. | Vigorous reaction with water. Excess reagent can be difficult to remove during work-up. Its high boiling point (105.8 °C) requires vacuum distillation for removal. |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Lower boiling point (76 °C) makes removal easier. Can be effective for many quinazolinones. | May be less reactive for this specific fluorinated substrate. The reaction proceeds via the Vilsmeier-Haack reagent, formed from SOCl₂ and DMF; without the catalyst, the reaction is often sluggish.[2][5] |

| POCl₃ / PCl₅ | Fused on a water bath or reflux | The addition of PCl₅ can increase the chlorinating potential of the mixture and help drive the reaction to completion for particularly stubborn substrates.[6] | Generates more phosphorus-based byproducts, potentially complicating purification. Highly corrosive and moisture-sensitive. |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | Dichloromethane (DCM) solvent | Milder, non-acidic conditions which can be beneficial if other acid-sensitive functional groups are present. High yields have been reported for other quinazolinones.[2][7] | Higher cost of reagents. Stoichiometric phosphine oxide byproduct must be removed via chromatography or crystallization. |

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the synthesis. We provide a logical workflow to diagnose and solve these problems, ensuring your synthesis is both successful and reproducible.

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem 1: The reaction is incomplete. TLC analysis shows significant starting material remaining.

-

Probable Cause 1: Presence of Moisture.

-

Causality: 5-fluoroquinazolin-4(3H)-one can be hygroscopic. Any water present will be preferentially consumed by the chlorinating agent (e.g., POCl₃, SOCl₂), rendering it inactive for the desired transformation. This is a very common cause of failure.

-

Solution: Ensure your starting material is rigorously dried before use. Heat the 5-fluoroquinazolin-4(3H)-one under high vacuum at 60-80°C for several hours or overnight. Furthermore, the reaction should be assembled under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

-

-

Probable Cause 2: Insufficient Reagent or Low Temperature.

-

Causality: The chlorination is an equilibrium process. Using the chlorinating agent in large excess (often as the solvent) drives the reaction toward the product side. A weak or incomplete reflux will not provide enough activation energy for this potentially difficult transformation on a deactivated ring system.

-

Solution: Use POCl₃ as the solvent (at least 5-10 volumes relative to the starting material). Ensure the reaction mixture is heated to a vigorous, steady reflux. For POCl₃, the external bath temperature should be around 110-120°C. Monitor the reaction progress by TLC until the starting material spot has been completely consumed.[1]

-

Problem 2: The work-up is messy, and the product seems to hydrolyze back to the starting material.

-

Probable Cause: Hydrolytic Instability of the Product.

-

Causality: The 4-chloro group makes the quinazoline ring highly susceptible to nucleophilic attack. Water is a nucleophile that will readily attack the 4-position, displacing the chloride and regenerating the 5-fluoroquinazolin-4(3H)-one. This hydrolysis is rapid, especially in neutral or slightly acidic aqueous conditions generated during the quench.[5]

-

Solution: Controlled Quenching and Extraction.

-

After the reaction is complete, allow the mixture to cool slightly. Remove the bulk of the excess POCl₃ under reduced pressure. This step is crucial as it minimizes the exotherm of the subsequent quench.[1]

-

Prepare a separate flask with crushed ice and, optionally, a base like sodium bicarbonate or ammonia solution to keep the pH neutral to basic during the quench.

-

Slowly and carefully add the reaction residue onto the stirred ice mixture. This is a highly exothermic and gas-evolving step that must be done in a well-ventilated fume hood.

-

The product will precipitate as a solid. Do not stir for an extended period in the aqueous mixture. Immediately filter the solid and wash it with cold water, followed by a non-polar solvent like hexane to aid drying.

-

Alternatively, immediately extract the quenched aqueous slurry with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The organic layer contains the desired product. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate to yield the crude product. This extraction method is often superior for minimizing hydrolytic reversion.

-

-

Problem 3: The crude product is dark and contains multiple impurities.

-

Probable Cause: Thermal Degradation or Side Reactions.

-

Causality: While high temperatures are needed to drive the reaction, prolonged heating at reflux (e.g., >12 hours) can lead to the formation of tarry, polymeric side products, especially if the starting material or reagents are not pure. Ring chlorination at other positions is also a possibility under harsh conditions, though less likely due to the deactivating nature of the existing ring system.[8]

-

Solution: Reaction Monitoring and Purification.

-

Monitor Closely: Do not run the reaction for a fixed time blindly. Monitor the disappearance of the starting material by TLC (thin-layer chromatography). A typical mobile phase for this analysis would be 30-50% Ethyl Acetate in Hexane. Once the starting material is consumed, proceed with the work-up.

-

Purification: If the crude product is impure, purification is necessary.

-

Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, petroleum ether/ethyl acetate) can be effective.[9]

-

Column Chromatography: For oily or highly impure solids, silica gel chromatography is the most reliable method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute well before any remaining starting material.

-

-

-

Optimized Experimental Protocol: Chlorination using POCl₃

This protocol is a robust starting point for the synthesis of 4-Chloro-5-fluoroquinazoline.

Safety First: This reaction involves corrosive and toxic reagents. It must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.